molecular formula C20H22N4O2S B2999642 (2-Methylthiazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705468-34-3

(2-Methylthiazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2999642
CAS No.: 1705468-34-3
M. Wt: 382.48
InChI Key: AKTRTYTYJYXYFQ-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with thiazolyl, oxadiazolyl, and piperidinyl groups have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives incorporating benzothiazole and piperazine subunits, showing variable and modest antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that compounds with similar structural features could be explored for their potential as antimicrobial agents.

Anticancer Evaluation

Research on derivatives of oxadiazole has also highlighted their potential anticancer activities. Gouhar and Raafat (2015) synthesized oxadiazole derivatives and evaluated them as anticancer agents, indicating the utility of these structural frameworks in the development of new anticancer drugs (Gouhar & Raafat, 2015). The incorporation of oxadiazole rings, as seen in the target compound, could therefore be of interest in cancer research.

Structural and Spectroscopic Analysis

The synthesis and structural elucidation of compounds with piperidinyl and oxadiazolyl groups have been subjects of study, providing insights into their chemical behavior and potential applications. Prasad et al. (2018) reported on the synthesis, antiproliferative activity, and structural characterization of a compound with a benzisoxazole ring, highlighting the importance of structural and spectroscopic analyses in the development of pharmacologically active molecules (Prasad et al., 2018).

Antimicrobial and Anticancer Activities

Katariya, Vennapu, and Shah (2021) explored oxazole clubbed with pyrazoline and pyridine derivatives for their anticancer and antimicrobial properties. Their study underscores the significance of heterocyclic compounds in the quest for novel biologically active substances (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

Target of Action

It is suggested that it may have a role in the treatment of parasitic invertebrate pests

Mode of Action

It is suggested that it may be involved in the eradication or reduction of the number of parasites infesting the animal . The specific interactions with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

It is suggested that it may be involved in the treatment of parasitic invertebrate pests , indicating a potential effect on the biochemical pathways related to these organisms. The downstream effects of these pathways are yet to be determined.

Pharmacokinetics

It is suggested that the compound may be administered to an animal such as a pet, typically a dog or a cat, preferentially by administration of a repeated dose, at regular intervals or at varying intervals . The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

It is suggested that it may lead to efficacy against arthropods, especially fleas and ticks . The specific molecular and cellular effects are yet to be determined.

Action Environment

It is suggested that various regimens, galenic forms, posologies, therapeutic indications, combinations with other active or synergistic ingredients, and smart devices or methods for release of doses to the animal can be provided, alone or in combinations . The specific environmental factors influencing its action are yet to be determined.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13-6-3-4-8-16(13)19-22-18(26-23-19)10-15-7-5-9-24(11-15)20(25)17-12-27-14(2)21-17/h3-4,6,8,12,15H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTRTYTYJYXYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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